Lauralkonium

Übersicht

Beschreibung

Lauralkoniumchlorid ist eine quaternäre Ammoniumverbindung, die in verschiedenen Industrien, insbesondere in der Kosmetik und Pharmazie, weit verbreitet ist. Es ist bekannt für seine Eigenschaften als Konservierungsmittel und Antistatikum. Die Verbindung ist wirksam bei der Hemmung des Wachstums von Mikroorganismen, wodurch die Haltbarkeit von Produkten verlängert wird . Seine chemische Struktur wird durch die Summenformel C29H44ClNO2 dargestellt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lauralkoniumchlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Quaternisierung eines tertiären Amins mit einem Alkylhalogenid beinhalten. Der Prozess umfasst in der Regel die folgenden Schritte:

Herstellung des tertiären Amins: Das tertiäre Amin wird durch Reaktion eines sekundären Amins mit einem Alkylhalogenid unter kontrollierten Bedingungen hergestellt.

Quaternisierungsreaktion: Das tertiäre Amin wird dann mit einem Alkylhalogenid, wie z. B. Dodecylchlorid, in Gegenwart eines Lösungsmittels wie Ethanol umgesetzt.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Herstellung von Lauralkoniumchlorid großtechnische Quaternisierungsreaktionen. Der Prozess ist so optimiert, dass eine hohe Ausbeute und Reinheit des Endprodukts erzielt werden. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelkonzentration, werden sorgfältig gesteuert, um die gewünschten Produktspezifikationen zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Lauralkoniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Lauralkoniumchlorid in seine reduzierten Formen umwandeln.

Substitution: Das Chloridion in Lauralkoniumchlorid kann durch andere Anionen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriumhydroxid oder Kaliumiodid werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene quaternäre Ammoniumsalze erzeugen können .

Analyse Chemischer Reaktionen

Types of Reactions

Lauralkonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound chloride into its reduced forms.

Substitution: The chloride ion in this compound chloride can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium iodide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various quaternary ammonium salts .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Ophthalmic Formulations

Study Findings PCT application WO 94/15597 Demonstrated compatibility with NSAIDs and anti-glaucoma agents. US Patent 5603929 Highlighted its effectiveness in preserving ocular formulations against microbial contamination. - Transdermal Drug Delivery

Cosmetic and Personal Care Products

This compound chloride is frequently found in personal care products due to its conditioning and antimicrobial properties. It acts as a preservative and enhances the stability of formulations.

- Skin Care Products : Used for its emulsifying properties, helping to stabilize creams and lotions.

- Hair Care Products : Functions as a conditioning agent, improving texture and manageability.

Antimicrobial Applications

This compound chloride exhibits significant antimicrobial activity against a variety of pathogens, making it valuable in disinfectants and sanitizers.

- Effectiveness Against Bacteria : Studies have shown that this compound chloride can effectively reduce microbial load on surfaces and skin, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL for certain bacteria .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

Case Studies

- Ophthalmic Drug Preservation

- Antibacterial Efficacy on Fabrics

Wirkmechanismus

Lauralkonium chloride exerts its effects primarily through its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of microorganisms, including bacteria and fungi. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity .

Vergleich Mit ähnlichen Verbindungen

Lauralkoniumchlorid wird oft mit anderen quaternären Ammoniumverbindungen verglichen, wie z. B.:

Benzalkoniumchlorid: Ähnlich in Struktur und Funktion, aber mit unterschiedlichen Alkylkettenlängen.

Cetalkoniumchlorid: Wird in ähnlichen Anwendungen eingesetzt, hat aber eine andere Alkylkettenlänge.

Stearalkoniumchlorid: Wird hauptsächlich in Haarpflegeprodukten als Konditionierungsmittel verwendet.

Einzigartigkeit

Lauralkoniumchlorid ist einzigartig aufgrund seiner spezifischen Alkylkettenlänge, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Dieses Gleichgewicht erhöht seine Wirksamkeit als Konservierungsmittel und Antistatikum, wodurch es für eine Vielzahl von Anwendungen geeignet ist .

Biologische Aktivität

Lauralkonium, a quaternary ammonium compound, is widely recognized for its biological activity, particularly in antimicrobial applications. This article delves into its mechanisms, efficacy, and various studies that highlight its biological interactions.

Chemical Structure and Properties

This compound is primarily known in its chloride form, this compound chloride (LAC), which consists of a long-chain fatty acid (lauric acid) linked to a quaternary ammonium group. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. It is commonly used as a preservative in pharmaceutical formulations due to its effectiveness against bacteria, fungi, and viruses.

Efficacy Against Microorganisms

Research has shown that this compound chloride is effective against both Gram-positive and Gram-negative bacteria. A study evaluated its antimicrobial activity using known strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that LAC could inhibit the growth of these organisms at specific concentrations, demonstrating its potential as an effective preservative in ophthalmic preparations .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1% |

| Pseudomonas aeruginosa | 0.2% |

| Escherichia coli | 0.15% |

| Candida albicans | 0.25% |

| Aspergillus niger | 0.3% |

The mechanism by which this compound exerts its antimicrobial effects primarily involves disrupting microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged components of bacterial membranes, leading to increased permeability and ultimately cell lysis . Additionally, studies have indicated that this compound can alter the lipid composition of cell membranes, which may contribute to its efficacy against resistant strains .

Case Studies and Research Findings

-

Predictive Modeling of Biological Activity :

A study utilized machine learning models to predict the interactions of this compound with G-Protein Coupled Receptors (GPCRs) and kinases. The results indicated that this compound demonstrated a promising binding affinity with several GPCR targets, suggesting potential applications beyond antimicrobial use . -

Resistance Mechanisms :

Research on yeast strains revealed that exposure to this compound led to the development of resistance mechanisms in certain mutants. These mutants exhibited altered sensitivity profiles towards various antifungal agents, indicating that while this compound is effective, it may also contribute to the emergence of resistance under specific conditions . -

Formulation Compatibility :

This compound chloride has been shown to be compatible with various drug formulations without forming insoluble complexes with acidic drug entities. This property makes it an attractive candidate for use in pharmaceutical formulations where stability and efficacy are critical .

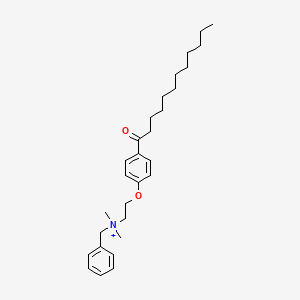

Eigenschaften

CAS-Nummer |

23724-97-2 |

|---|---|

Molekularformel |

C29H44NO2+ |

Molekulargewicht |

438.7 g/mol |

IUPAC-Name |

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium |

InChI |

InChI=1S/C29H44NO2/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3/q+1 |

InChI-Schlüssel |

PONRVFMQIXWVLG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |

Kanonische SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lauralkonium; Lauralkonium cation; Lauralkonium ion; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.